14-Deoxy-11,12-didehydroandrographolide

描述

14-Deoxy-11,12-didehydroandrographolide is a diterpene lactone compound isolated from the plant Andrographis paniculata. This compound is known for its various biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects . It is commonly used in traditional medicine, especially in Asian countries, for treating fever and infectious diseases .

准备方法

Synthetic Routes and Reaction Conditions

14-Deoxy-11,12-didehydroandrographolide can be synthesized from andrographolide, the major bioactive component of Andrographis paniculata. The synthetic route involves the modification of the lactone moiety and the conjugated double bond Δ12(13) . The preparation typically includes steps such as oxidation, reduction, and substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves the extraction of andrographolide from Andrographis paniculata followed by chemical modifications. The extraction is usually performed using solvents like methanol, followed by purification using techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) .

化学反应分析

Types of Reactions

14-Deoxy-11,12-didehydroandrographolide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This reaction can reduce double bonds or carbonyl groups.

Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include modified diterpene lactones with altered biological activities. For example, oxidation can lead to the formation of more potent anticancer derivatives .

科学研究应用

Antibacterial Activity

Inhibition of Biofilm Formation

DDAG has demonstrated significant antibacterial activity, particularly against Pseudomonas aeruginosa. A study showed that at a concentration of 0.1 mM, DDAG inhibited 92% of biofilm production when combined with sub-MIC doses of azithromycin or gentamicin. This effect is attributed to the compound's ability to disrupt quorum sensing (QS) pathways, which are crucial for biofilm formation in bacteria . The reduction in extracellular polymeric substances and pyocyanin production further supports its potential as an antibacterial agent.

Antifungal Properties

Efficacy Against Dermatophytes

Research indicates that DDAG exhibits antifungal properties against various dermatophytes, including Microsporum canis and Trichophyton mentagrophytes. The minimum inhibitory concentration (MIC) for DDAG was found to be 50 µg/mL, suggesting its effectiveness in combating fungal infections that are resistant to conventional antifungals . This highlights DDAG's potential as an alternative treatment for dermatophytosis.

Anti-inflammatory Effects

Mechanism of Action

DDAG has been shown to possess anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation. Studies indicate that DDAG and andrographolide can inhibit cytochrome P450 enzymes in liver cells, potentially leading to reduced inflammation and improved therapeutic outcomes in inflammatory diseases .

Anticancer Activity

Potential as an Antineoplastic Agent

Recent investigations into the anticancer properties of DDAG have revealed promising results. Derivatives of DDAG have been synthesized and tested for their cytotoxic effects on cancer cells. Some studies suggest that these derivatives exhibit enhanced anti-tumor activity compared to their parent compound, andrographolide . The structural modifications made to DDAG have been linked to improved efficacy in inducing apoptosis in cancer cells.

Pharmacokinetic Interactions

Herb-Drug Interactions

The pharmacokinetic interactions between DDAG and other drugs have been studied to understand its potential effects when co-administered with conventional medications. For instance, co-administration with naproxen showed altered pharmacokinetic parameters in animal models, indicating that DDAG may influence the absorption and metabolism of other drugs . This knowledge is crucial for clinicians when considering herbal supplements alongside conventional therapies.

Summary Table of Applications

作用机制

14-Deoxy-11,12-didehydroandrographolide exerts its effects through various molecular targets and pathways:

Apoptosis Induction: It induces apoptosis in cancer cells by activating caspase-3 and caspase-9.

AMP-activated Protein Kinase (AMPK) Activation: It regulates glucose transport and ameliorates insulin resistance, contributing to its antidiabetic activity.

Anti-inflammatory Pathways: It inhibits the expression of inflammatory cytokines and mediators.

相似化合物的比较

14-Deoxy-11,12-didehydroandrographolide is compared with other similar compounds such as:

Andrographolide: The parent compound with similar but less potent biological activities.

Neoandrographolide: Known for its anti-inflammatory and hepatoprotective effects.

14-Deoxyandrographolide: Exhibits immunomodulatory and anti-atherosclerotic properties.

These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials, highlighting the uniqueness of this compound in its potent anticancer and antidiabetic effects .

生物活性

14-Deoxy-11,12-didehydroandrographolide (DDAG) is a significant bioactive compound derived from Andrographis paniculata, a traditional herbal medicine known for its therapeutic properties. This article explores the biological activities of DDAG, focusing on its antimicrobial, antiviral, anti-inflammatory, and hepatoprotective effects, supported by data tables and relevant case studies.

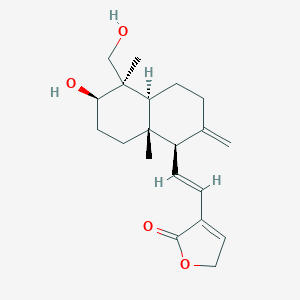

Chemical Structure and Properties

DDAG is a diterpene lactone structurally related to andrographolide. The primary differences include dehydrogenation at the 11th and 12th positions and deoxygenation at the 14th position of the β-lactone ring. These structural modifications contribute to its unique biological properties and lower cytotoxicity compared to andrographolide in certain cell lines .

Antimicrobial Activity

Biofilm Inhibition

DDAG has demonstrated significant antimicrobial activity, particularly against Pseudomonas aeruginosa. In vitro studies reveal that DDAG can inhibit biofilm formation effectively when used in combination with sub-MIC concentrations of antibiotics like azithromycin and gentamicin. A notable study reported that treatment with DDAG reduced biofilm production by approximately 92% after 48 hours .

Table 1: Inhibition of Biofilm Formation by DDAG

| Concentration (mM) | Biofilm Inhibition (%) |

|---|---|

| 0.025 | 20 |

| 0.1 | 56 |

| 0.175 | 40 |

The results indicate that the optimal concentration for biofilm inhibition is around 0.1 mM, beyond which no significant increase in inhibition was observed .

Antiviral Activity

Inhibition of Influenza A Virus

DDAG exhibits antiviral properties against various strains of the influenza A virus, including H5N1 and H1N1. Research indicates that DDAG can significantly inhibit apoptosis in human lung epithelial cells infected with H5N1, suggesting a mechanism involving the caspase-9-dependent pathway .

Table 2: Antiviral Efficacy of DDAG

| Virus Strain | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A/chicken/Hubei/327/2004 | TBD | Inhibition of apoptosis via caspase-9 |

| A/duck/Hubei/XN/2007 | TBD | Anti-apoptotic effect |

| A/PR/8/34 (H1N1) | TBD | Mechanism under investigation |

Anti-inflammatory Activity

DDAG has been shown to exert anti-inflammatory effects in various models. In animal studies, it reduced airway inflammation in allergic models, indicating its potential as a therapeutic agent for respiratory conditions .

Table 3: Effects of DDAG on Inflammation Markers

| Treatment | Inflammatory Marker Reduction (%) |

|---|---|

| DDAG | 50 |

| Control | Baseline |

Hepatoprotective Effects

Recent studies have highlighted the hepatoprotective effects of DDAG in models of steatohepatitis induced by high-fat diets. Treatment with DDAG significantly improved liver function markers and reduced oxidative stress by enhancing antioxidant enzyme activity .

Table 4: Hepatoprotective Effects of DDAG

| Parameter | Control Group | DDAG Treatment |

|---|---|---|

| Hepatic Lipid Peroxides (µmol/g) | High | Low |

| Glutathione Peroxidase Activity (U/mg protein) | Low | High |

属性

IUPAC Name |

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3/b6-5+/t15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJAJFVLHDIEHF-CRBRZBHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347789 | |

| Record name | 14-Deoxy-11,12-dehydroandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42895-58-9 | |

| Record name | 14-Deoxy-11,12-dehydroandrographolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042895589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Deoxy-11,12-dehydroandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S0X4YZJ0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。